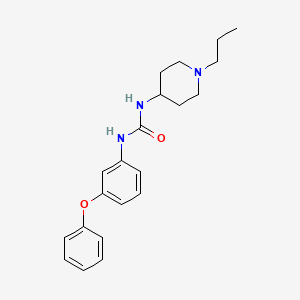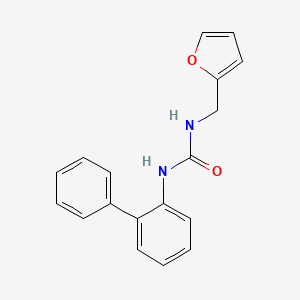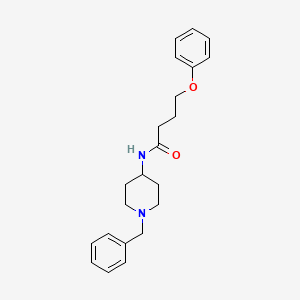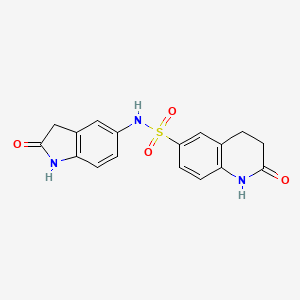
1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea, also known as PPPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea involves the inhibition of PKC enzyme activity. PKC is involved in the phosphorylation of various proteins, which can lead to changes in cellular function. 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea binds to the catalytic domain of PKC, preventing its activation and subsequent phosphorylation of target proteins.
Biochemical and Physiological Effects:
1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory disorders. 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea has also been shown to reduce the activation of microglia, which are involved in the inflammatory response in the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea is its potent inhibitory effect on PKC enzyme activity, making it a useful tool for studying the role of PKC in cellular processes. However, one of the limitations of 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea. One potential area of research is the development of 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea in the treatment of inflammatory and pain-related disorders. Further studies are also needed to elucidate the precise mechanism of action of 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea and its effects on cellular processes.
Synthesemethoden
1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea can be synthesized using a multi-step process that involves the reaction of 4-propylpiperidine with phosgene, followed by the reaction of the resulting intermediate with 3-phenoxyphenylamine. The final product is purified using column chromatography to obtain a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to be a potent inhibitor of the protein kinase C (PKC) enzyme, which is involved in multiple cellular processes, including cell proliferation and differentiation. 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Eigenschaften
IUPAC Name |
1-(3-phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-2-13-24-14-11-17(12-15-24)22-21(25)23-18-7-6-10-20(16-18)26-19-8-4-3-5-9-19/h3-10,16-17H,2,11-15H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSVPRBWRWVSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]benzamide](/img/structure/B7564847.png)


![1-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7564861.png)
![2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)

![2-methyl-N-[1-(oxolan-2-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7564886.png)

![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)



